molecular formula C27H46O2 B1240263 5-Cholestene-3beta,12alpha-diol CAS No. 566-46-1

5-Cholestene-3beta,12alpha-diol

Cat. No.: B1240263
CAS No.: 566-46-1
M. Wt: 402.7 g/mol
InChI Key: DDKSQIWASYXGKZ-XWXSNNQWSA-N
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Description

5-Cholestene-3beta,12alpha-diol is a sterol derivative with the molecular formula C27H46O2. It is a type of oxysterol, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including lipid metabolism and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cholestene-3beta,12alpha-diol can be achieved through several methods. One common approach involves the hydroxylation of cholesterol derivatives. For instance, a Diels-Alder adduct of a steroid containing a 5,7-diene and a DELTA24 double bond can be reacted with an oxidizing agent to provide a 24,25-oxido moiety, followed by treatment with a reducing agent to convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar chemical reactions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cholestene-3beta,12alpha-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

5-Cholestene-3beta,12alpha-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its role in cellular signaling and lipid metabolism.

    Medicine: Investigated for its potential therapeutic effects in diseases related to cholesterol metabolism.

    Industry: Utilized in the production of various biochemical products.

Mechanism of Action

The mechanism of action of 5-Cholestene-3beta,12alpha-diol involves its interaction with specific molecular targets and pathways. It is known to regulate lipid metabolism by inhibiting cholesterol synthesis and decreasing lipid levels. This is achieved through the suppression of sterol regulatory element-binding proteins (SREBP-1/2) activities, which are key regulators of lipid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Cholesten-3beta,25-diol: Another oxysterol with similar biological activities.

    5-Cholesten-3beta,7beta-diol: Known for its role in cholesterol metabolism.

    5-Cholesten-3beta-ol-7-one: A ketosterol with distinct chemical properties.

Uniqueness

5-Cholestene-3beta,12alpha-diol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other oxysterols. Its ability to regulate lipid metabolism and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

5-Cholestene-3beta,12alpha-diol is an oxysterol derivative of cholesterol with significant implications in lipid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C27H46O2 and is characterized by specific hydroxylation patterns that influence its biological functions. As a sterol derivative, it plays a crucial role in various physiological processes, particularly in regulating cholesterol levels and lipid metabolism.

The primary mechanism of action for this compound involves:

  • Inhibition of Cholesterol Synthesis : It suppresses the activity of sterol regulatory element-binding proteins (SREBP-1/2), which are critical regulators of lipid biosynthesis. This inhibition leads to decreased synthesis of cholesterol and other lipids .
  • Regulation of Lipid Metabolism : The compound has been shown to lower lipid levels in various biological systems, contributing to its potential as a therapeutic agent for metabolic disorders .

Lipid Metabolism Regulation

Research indicates that this compound influences lipid metabolism through several pathways:

  • Decreased Neutral Lipid Levels : Studies have demonstrated that this compound can reduce neutral lipids in liver cells and scavenger cells, which is crucial for maintaining metabolic homeostasis .
  • Impact on Hepatocyte Proliferation : It may regulate hepatocyte proliferation through oxysterol sulfation pathways, highlighting its role in liver function and health .

Case Studies and Research Findings

  • Cholesterol Metabolism : A study involving tritium-labeled cholesterol showed that this compound is a minor metabolite during cholesterol conversion processes. It was found that this compound could be converted into other metabolites such as 7α,12α-dihydroxycholest-4-en-3-one .
  • Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in conditions related to cholesterol metabolism disorders. Its ability to modulate SREBP activity suggests it could be beneficial in treating hyperlipidemia and related cardiovascular diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other oxysterols:

CompoundBiological ActivityUnique Features
5-Cholesten-3beta,25-diolRegulates hepatocyte proliferationActs as a PPARγ agonist
5-Cholesten-3beta,7beta-diolInvolved in cholesterol metabolismKnown for its role in bile acid synthesis
5-Cholesten-3beta-ol-7-oneExhibits distinct chemical propertiesKetosterol with unique metabolic pathways

Properties

IUPAC Name

(3S,8R,9S,10R,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)13-14-26(19,4)24(21)16-25(29)27(22,23)5/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKSQIWASYXGKZ-XWXSNNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972037
Record name Cholest-5-ene-3,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-46-1
Record name 5-Cholestene-3beta,12alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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